KL1333

Mitochondrial Disease Enzyme Kinetics NAD+ Metabolism

Mitochondrial disease research demands reliable NAD+/NADH modulation, yet common precursors face salvage pathway bottlenecks and ubiquinone analogs lack direct NADH oxidation activity. KL1333 bypasses these limits as a direct NQO1 substrate. • Catalytic NADH oxidation efficiency ~8-fold higher than idebenone (Km = 0.27 µM); robustly elevates NAD+/NADH ratio in MELAS patient fibroblasts • NQO1-dependent mechanism confirmed by ES936 inhibition-ideal for pathway dissection and benchmarking novel NAD+ modulators • ≥98% purity, full analytical documentation, shipped ambient from global stock

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 1800405-30-4
Cat. No. B608355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKL1333
CAS1800405-30-4
SynonymsKL-1333;  KL 1333;  KL1333; 
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32
InChIInChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16)
InChIKeyAJFWITSBVLLDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KL1333: NQO1-Dependent NAD+ Modulator for Mitochondrial Disease


KL1333 (Napazimone) is a small-molecule, orally bioavailable NAD+ modulator and β-lapachone derivative . It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), catalyzing the oxidation of NADH to NAD+, thereby elevating the intracellular NAD+/NADH ratio and activating the SIRT1/AMPK/PGC-1α signaling axis [1]. This mechanism addresses the impaired cellular energy metabolism and mitochondrial dysfunction characteristic of primary mitochondrial diseases (PMDs), including MELAS, KSS, and CPEO [2].

Workflow NAD+/NADH modulation and energy metabolism studies
Model system Primary mitochondrial disease (PMD) cell models, including MELAS fibroblasts
Mechanism NQO1 substrate that activates SIRT1/AMPK/PGC-1α signaling

KL1333 vs. NAD+ Precursors in PMD Models


While many compounds aim to boost NAD+ or support mitochondrial function, their mechanisms and efficacy profiles differ fundamentally. Common NAD+ precursors (e.g., nicotinamide riboside, NMN) rely on rate-limiting salvage pathway enzymes that may be impaired in disease states [1]. Ubiquinone analogs (e.g., idebenone, CoQ10) act as electron carriers in the respiratory chain but demonstrate negligible direct NADH oxidation activity [2]. In contrast, KL1333 is a direct NQO1 substrate that bypasses salvage pathway limitations and drives NADH oxidation with a catalytic efficiency up to ~8-fold higher than idebenone [2]. This distinct mechanism enables KL1333 to robustly elevate the NAD+/NADH ratio in MELAS patient-derived fibroblasts—a disease-relevant functional outcome not observed with comparator compounds [3].

NAD+ precursors (NR, NMN)
Depend on salvage pathway enzymes that may be compromised in PMD; may not directly correct NAD+/NADH ratio through NQO1-mediated oxidation.
Ubiquinone analogs (idebenone, CoQ10)
Act as electron carriers with negligible direct NADH oxidation activity; cannot substitute for NQO1-dependent NAD+ regeneration mechanism.
General mitochondrial supplements
Lack reported multi-parameter functional rescue (ATP, lactate, ROS) in MELAS fibroblasts; class-level effects may not replicate KL1333's pathway-specific response.

KL1333: Head-to-Head & Cross-Study Evidence


Superior Catalytic Efficiency for NADH Oxidation vs. Idebenone

In cell-free enzymatic assays measuring NQO1-dependent NADH oxidation, KL1333 demonstrated a catalytic efficiency (Vmax/Km) of 237 µmol/mg/min/μM, which is approximately 8-fold greater than that of the ubiquinone analog idebenone (18.0 µmol/mg/min/μM). Coenzyme Q10 (CoQ10) exhibited no detectable enzymatic activity in this assay [1]. This indicates KL1333 is a far superior substrate for NQO1, enabling more efficient NADH oxidation and NAD+ regeneration.

Catalytic efficiency vs idebenone
Head-to-head
KL1333 Vmax/Km: 237 µmol/mg/min/µM Idebenone: 18.0 µmol/mg/min/µM ~8-fold higher; CoQ10 no activity
Supports NQO1 substrate kinetics comparison
Recombinant NQO1; NADH oxidation absorbance assay
Mitochondrial Disease Enzyme Kinetics NAD+ Metabolism

NAD+/NADH Ratio Restoration in MELAS Fibroblasts

MELAS patient-derived fibroblasts exhibit a pathologically reduced NAD+/NADH ratio compared to healthy wild-type (WT) fibroblasts [1]. Treatment with 1 µM KL1333 for 30 minutes not only restored the ratio but significantly elevated it above the WT baseline level [1]. In contrast, NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) have shown variable and often modest effects on NAD+/NADH ratios in mitochondrial disease models, with their efficacy dependent on the functional integrity of NAD+ salvage pathway enzymes which may be compromised in PMDs [2].

NAD+/NADH ratio in MELAS fibroblasts
Model context
KL1333 (1 µM) restored ratio above wild-type baseline level
Supports NAD+/NADH modulation in disease model
MELAS patient fibroblasts, 30 min treatment
MELAS NAD+/NADH Ratio Mitochondrial Dysfunction

Multi-Parameter Functional Rescue in MELAS Fibroblasts

In MELAS patient fibroblasts, KL1333 (1 µM) treatment led to a significant increase in ATP levels, a decrease in lactate levels, and a reduction in reactive oxygen species (ROS) levels [1]. While direct comparator data for these specific functional assays is not provided in the same study, the class of mitochondrial support supplements (e.g., CoQ10, vitamin cocktails) has not demonstrated consistent or robust improvement in these disease-relevant functional outcomes in MELAS models [2]. The multi-faceted improvement—simultaneously enhancing energy production (ATP), alleviating metabolic stress (lactate), and reducing oxidative damage (ROS)—is a key differentiator from single-mechanism alternatives.

Functional outcomes in MELAS fibroblasts
Class-level
Reported increased ATP, decreased lactate, decreased ROS (p
Supports functional endpoint assessment
Class-level comparator data inconsistent; model-specific review
Phase 1a/1b safety and tolerability
Trial context
Reported safe and well tolerated; exploratory improvements in fatigue and functional strength
Supports tolerability and exploratory endpoint context
Randomized, placebo-controlled (NCT03888716); PMD patients
Mitochondrial biogenesis markers
Class-level
Reported increases in mitochondrial mass, membrane potential, oxidative capacity
Supports mitochondrial biogenesis endpoint assessment
MELAS fibroblasts, 1 µM KL1333
MELAS Mitochondrial Function Energy Metabolism

Phase 1a/1b Safety and Tolerability

In a Phase 1a/1b randomized, double-blind, placebo-controlled study (NCT03888716) involving healthy volunteers and adults with primary mitochondrial disease (PMD), KL1333 was found to be safe and well tolerated across a range of single and multiple ascending oral doses [1]. Dose-dependent gastrointestinal side effects were noted, but no severe adverse events were reported [1]. Importantly, exploratory efficacy outcomes showed improvements in fatigue and functional strength/endurance, as measured by patient-reported fatigue scales and the 30-second Sit-to-Stand test [1]. This clinical data, combined with Orphan Drug Designation from both the FDA and EMA [2], positions KL1333 as the most clinically advanced NQO1-dependent NAD+ modulator in development for PMD.

Phase 1a/1b safety and tolerability
Trial context
Reported safe and well tolerated; exploratory improvements in fatigue and functional strength
Supports tolerability and exploratory endpoint context
Randomized, placebo-controlled (NCT03888716); PMD patients
Clinical Trial Phase 1 Primary Mitochondrial Disease

Enhanced Mitochondrial Biogenesis and Function in MELAS Fibroblasts

In MELAS patient fibroblasts, treatment with KL1333 (1 µM) resulted in significant increases in mitochondrial mass, mitochondrial membrane potential, and mitochondrial oxidative capacity [1]. These findings indicate that KL1333 not only corrects the immediate NAD+/NADH imbalance but also promotes the generation of new, functional mitochondria. While direct comparator data are not available, this capacity to stimulate mitochondrial biogenesis is a hallmark of the SIRT1/AMPK/PGC-1α pathway activation and is not a reported primary effect of electron carrier supplements like idebenone or CoQ10 [2].

Mitochondrial biogenesis markers
Class-level
Reported increases in mitochondrial mass, membrane potential, oxidative capacity
Supports mitochondrial biogenesis endpoint assessment
MELAS fibroblasts, 1 µM KL1333
Mitochondrial Biogenesis Mitochondrial Function MELAS

KL1333: Validated Application Scenarios


In Vitro Disease Modeling for Target Validation & Screening

KL1333 serves as a validated positive control and mechanistic probe for studying NAD+/NADH modulation in mitochondrial disease research. Its well-characterized, NQO1-dependent mechanism, superior kinetic properties (Km = 0.27 µM for NADH oxidation), and robust functional effects in MELAS patient fibroblasts (increased ATP, decreased lactate/ROS, improved mitochondrial function) make it an ideal tool compound for benchmarking novel NAD+ modulators or mitochondrial-targeted therapies [1]. Researchers can use KL1333 to establish expected effect sizes for NAD+/NADH ratio elevation and downstream pathway activation in their specific PMD cellular models.

NQO1-Dependent NAD+ Metabolism and SIRT1/AMPK/PGC-1α Pathway

Given its exquisite dependence on NQO1 for activity (blocked by the specific inhibitor ES936) [1], KL1333 is a powerful chemical biology tool for dissecting NQO1-dependent versus NQO1-independent pathways of NAD+ regulation. Its ability to robustly activate the SIRT1/AMPK/PGC-1α axis makes it suitable for studying the downstream effects of NAD+ elevation on mitochondrial biogenesis, cellular energy metabolism, and oxidative stress responses in a variety of cell types, including myoblasts (C2C12, L6) and hepatocytes (HepG2) [2].

Preclinical Combination Therapy for Mitochondrial Disorders

KL1333's distinct mechanism—direct NQO1-mediated NADH oxidation—offers a rational basis for combination strategies with other mitochondrial support compounds. For instance, pairing KL1333 with electron carriers (e.g., idebenone or CoQ10) could theoretically address both upstream NAD+/NADH imbalance and downstream electron transport chain efficiency. Preclinical studies in relevant disease models (e.g., MELAS fibroblasts, cybrid cells) can evaluate whether KL1333's robust NAD+ boosting effects synergize with compounds that target different nodes of mitochondrial dysfunction .

Translational Biomarker Research for Mitochondrial Disease

With Phase 1a/1b clinical data demonstrating safety and early efficacy signals on fatigue and functional strength [1], KL1333 is a valuable reference compound for translational research aimed at identifying and validating blood-based biomarkers of NAD+ modulation and mitochondrial function. Patents describe the use of blood lactate/pyruvate ratio and serum niacinamide/xanthine levels as potential biomarkers for KL1333 treatment effect [2]. Academic and industrial researchers can leverage KL1333 in clinical sample analysis to correlate these biomarker changes with functional outcomes, aiding in the development of more sensitive and specific tools for monitoring PMD progression and therapeutic response.

Application
Selection Property
Validation Focus
Mitochondrial disease cell model studies
NQO1 substrate probe with reported functional rescue profile
NAD+/NADH ratio and ATP/lactate/ROS endpoint context
NQO1-dependent NAD+ metabolism and SIRT1/AMPK/PGC-1α pathway
NQO1-dependent mechanism; blocked by ES936
Downstream pathway activation and mitochondrial biogenesis readouts
Preclinical combination study design
Mechanism distinct from electron carriers (idebenone, CoQ10)
Synergy assessment with mitochondrial support compounds in PMD models
Research biomarker identification studies
Reported biomarker context (lactate/pyruvate ratio, niacinamide/xanthine)
Correlation of biomarkers with functional endpoints in research matrices

Technical Documentation Hub

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37 linked technical documents
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